N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Description
N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide: is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in materials science, particularly in the development of high-performance polymers
Properties
IUPAC Name |
N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-18(21(2,3)15-8-6-5-7-9-15)23-20(25)14-10-11-16-17(12-14)26-13-19(24)22-16/h5-12,18H,4,13H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFWXGFYWCTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide typically involves a multi-step process:
Formation of the Benzoxazine Ring: The initial step involves the condensation of an appropriate phenol with formaldehyde and an amine to form the benzoxazine ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative.
Alkylation: The final step involves the alkylation of the benzoxazine ring with 2-methyl-2-phenylpentan-3-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and alkyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products include oxidized derivatives of the phenyl and alkyl groups.
Reduction: Reduced forms of the benzoxazine ring.
Substitution: Substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide is used as a precursor for the synthesis of advanced polymers and materials. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry
In the industrial sector, the compound is used in the production of high-performance coatings, adhesives, and composites. Its ability to form strong, durable polymers makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The carboxamide group may also play a role in binding to specific receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxylate
- N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-sulfonamide
Uniqueness
N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high-performance materials and specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
